2-Methylpropyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
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Overview
Description
2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves the formation of the thiazole ring followed by the attachment of the propanoate group. Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors is also becoming popular due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
2-METHYLPROPYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-methylpropyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)7-16-10(15)4-3-9(14)13-11-12-5-6-17-11/h5-6,8H,3-4,7H2,1-2H3,(H,12,13,14) |
InChI Key |
HDUCEAFKUOCGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCC(=O)NC1=NC=CS1 |
Origin of Product |
United States |
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